molecular formula C14H17N3OS B2764145 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea CAS No. 1396845-69-4

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2764145
CAS No.: 1396845-69-4
M. Wt: 275.37
InChI Key: DCRGXUSZTZSDHJ-UHFFFAOYSA-N
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Description

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring substituted with two methyl groups at positions 2 and 4, a methyl group at position 5, and a urea moiety linked to a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Substitution Reactions: The 2,4-dimethyl substitution on the thiazole ring can be achieved through selective alkylation reactions using appropriate alkyl halides.

    Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative of m-tolyl to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Research: It is used as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of m-tolyl.

    1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an o-tolyl group instead of m-tolyl.

    1-((2,4-Dimethylthiazol-5-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of m-tolyl.

Uniqueness

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern on the thiazole ring and the presence of the m-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRGXUSZTZSDHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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